VH032-PEG2-NH2 (dihydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

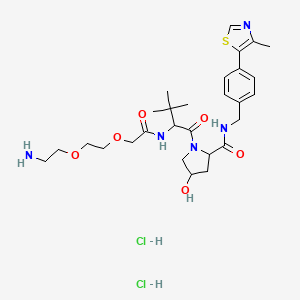

VH032-PEG2-NH2 (dihydrochloride) is a critical component in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade specific disease-causing proteins. This compound consists of:

- A von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand: Derived from the (S,R,S)-AHPC scaffold, it recruits the VHL complex to facilitate target protein ubiquitination and subsequent proteasomal degradation .

- A polyethylene glycol (PEG2) linker: A two-unit PEG spacer that connects the VHL ligand to a target-binding moiety. The PEG linker enhances solubility and modulates the distance between the ligand and the target-binding domain .

- Dihydrochloride salt: Improves aqueous solubility, a critical feature for bioavailability and experimental handling .

Its molecular formula is C₃₃H₄₉Cl₂N₅O₈S (exact structure derived from ), and it is used extensively in PROTAC synthesis to study protein degradation mechanisms in cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH 032 amide-PEG2-amine involves multiple steps, starting from the functionalization of the VHL ligand. The process typically includes the following steps:

Functionalization of VHL Ligand: The VHL ligand is functionalized with a PEG linker and a terminal amine group.

Conjugation: The functionalized VHL ligand is then conjugated to a target protein ligand using suitable solvents and reaction conditions.

Industrial Production Methods

Industrial production methods for VH 032 amide-PEG2-amine are not widely documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for large-scale production, such as the use of automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

VH 032 amide-PEG2-amine primarily undergoes conjugation reactions, where it is linked to other molecules, such as target protein ligands. This compound can also participate in substitution reactions due to the presence of functional groups like amines and PEG linkers .

Common Reagents and Conditions

Reagents: Common reagents include solvents like dimethyl sulfoxide (DMSO) and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

The major products formed from these reactions are conjugates of VH 032 amide-PEG2-amine with target protein ligands. These conjugates are used in the development of PROTACs .

Scientific Research Applications

Chemical Composition and Properties

- Chemical Formula : C28H43Cl2N5O6S

- Molecular Weight : 648.64 g/mol

- CAS Number : 2341796-76-5

VH032-PEG2-NH2 (dihydrochloride) serves as an E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) ligand along with a polyethylene glycol (PEG) linker. This structure is crucial for its function in proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted protein degradation within cells .

Targeted Protein Degradation

One of the primary applications of VH032-PEG2-NH2 is in the development of PROTACs. These bifunctional molecules consist of a ligand for an E3 ubiquitin ligase and a ligand for the target protein, connected by a linker. The use of VH032-PEG2-NH2 allows for selective degradation of target proteins through the ubiquitin-proteasome system, which has implications for drug discovery and therapeutic interventions .

Hypoxia-Inducible Factor Modulation

VH032-PEG2-NH2 has been utilized to modulate hypoxia-inducible factors (HIFs). Research indicates that it can induce transcriptional responses associated with hypoxia by blocking the VHL:HIF-α protein-protein interaction. This mechanism is pivotal in understanding cellular responses to low oxygen conditions and has potential applications in cancer therapy, where HIF pathways are often dysregulated .

Biochemical Studies

The compound has been employed in various biochemical assays to study protein interactions and cellular responses. For instance, it has been used in global proteome analysis to assess changes induced by VHL inhibition in HeLa cells, revealing insights into cellular mechanisms affected by hypoxia and other stress conditions .

Case Study 1: PROTAC Development

In a study focusing on PROTACs targeting Bromodomain and extra-terminal proteins, researchers demonstrated that the incorporation of VH032-PEG2-NH2 significantly enhanced the degradation efficiency of target proteins compared to traditional small-molecule inhibitors. The study highlighted the advantages of using PEG linkers for improving solubility and bioavailability .

Case Study 2: Hypoxia Response Analysis

A comparative analysis using RNA sequencing revealed that treatment with VH032 led to distinct transcriptional profiles in cells exposed to hypoxic conditions. This study underscored the potential of VH032-PEG2-NH2 as a tool for investigating HIF pathways and their implications in diseases such as cancer .

Comparative Data Table

Mechanism of Action

VH 032 amide-PEG2-amine exerts its effects by binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG linker allows for the conjugation of the VHL ligand to a target protein ligand, enabling the formation of a PROTAC .

Comparison with Similar Compounds

Structural and Functional Comparisons

VH032-PEG4-NH2

- Structure : Shares the same VHL ligand but incorporates a four-unit PEG linker (PEG4) instead of PEG2.

- Molecular Formula : C₃₂H₄₉N₅O₈S (), with a slightly lower molecular weight (~688.9 g/mol) compared to VH032-PEG2-NH2 (estimated ~700 g/mol).

- Key Differences :

- Linker Flexibility : The longer PEG4 linker provides greater flexibility and spatial separation between the VHL ligand and target-binding moiety, which may improve engagement with larger target proteins .

- Solubility : Both compounds benefit from dihydrochloride salt formation, but PEG4’s increased hydrophilicity may enhance solubility further in certain solvents .

H-7 Dihydrochloride

- Application : Used in studies of polypharmacology due to its broad kinase inhibition, contrasting with VH032-PEG2-NH2’s specific role in PROTACs .

- Key Differences :

Azoamidine Dihydrochloride Initiators

- Structure : Azoamidine compounds (e.g., 2,2’-azobis derivatives) with dihydrochloride groups, used as polymerization initiators ().

- Key Differences :

Research Findings:

- Linker Length Impact : Shorter PEG2 linkers (as in VH032-PEG2-NH2) are preferred for targets requiring precise spatial orientation, while PEG4 linkers accommodate larger protein complexes .

Biological Activity

VH032-PEG2-NH2 (dihydrochloride) is a synthetic compound that functions as a ligand-linker conjugate for E3 ubiquitin ligases, particularly within the framework of proteolysis-targeting chimeras (PROTACs). This compound is designed to facilitate the selective degradation of target proteins, thereby modulating cellular pathways relevant to various diseases, notably cancer. Its unique structure combines a von Hippel-Lindau (VHL) ligand with a polyethylene glycol (PEG) linker, enhancing solubility and biological activity.

Chemical Structure and Properties

The molecular formula for VH032-PEG2-NH2 (dihydrochloride) is C28H43Cl2N5O6S, with a molecular weight of 612.18 g/mol. The compound features an amine group (-NH2) that allows for nucleophilic substitution reactions, making it versatile for conjugation with other biomolecules. The presence of chloride ions contributes to its reactivity under specific conditions, facilitating hydrolysis or displacement reactions.

VH032-PEG2-NH2 operates primarily through its interaction with E3 ligases, which are crucial components of the ubiquitin-proteasome system (UPS). This system tags proteins for degradation, thus regulating various cellular processes. The mechanism can be summarized as follows:

- Binding : VH032-PEG2-NH2 binds to the VHL E3 ligase.

- Recruitment : It recruits target proteins to the E3 ligase complex.

- Ubiquitination : Target proteins are tagged with ubiquitin molecules.

- Degradation : The polyubiquitinated proteins are recognized by the 26S proteasome and degraded.

Biological Activity and Applications

Research indicates that VH032-PEG2-NH2 exhibits significant biological activity in promoting targeted protein degradation. Its applications primarily include:

- Cancer Therapy : By degrading oncoproteins, VH032-PEG2-NH2 can potentially inhibit tumor growth and progression.

- Drug Discovery : It serves as a valuable tool in identifying new therapeutic targets through its ability to modulate protein levels.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S,R,S)-AHPC-PEG2-NH2 hydrochloride | E3 Ligase Ligand-Linker | Similar VHL ligand structure |

| (S,R,S)-VL285 Phenol-PEG2-NH2 | E3 Ligase Ligand-Linker | Contains a phenolic group instead of an amine |

| VH032 amide-PEG2-amine | Amine-Based Ligand | Different linker length and functional groups |

The specificity and effectiveness of VH032-PEG2-NH2 in inducing protein degradation have been validated through various studies employing interaction assays such as co-immunoprecipitation and mass spectrometry.

Case Studies

Several studies have highlighted the efficacy of VH032-PEG2-NH2 in different contexts:

- Targeting HIF-1α : Research has shown that VH032-PEG2-NH2 effectively degrades hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer cell survival under low oxygen conditions. This degradation leads to reduced tumor growth in preclinical models.

- Application in PROTAC Development : VH032-PEG2-NH2 has been utilized in developing PROTACs targeting various proteins involved in cancer progression, showcasing its versatility and potential in therapeutic applications.

Properties

Molecular Formula |

C28H43Cl2N5O6S |

|---|---|

Molecular Weight |

648.6 g/mol |

IUPAC Name |

1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H |

InChI Key |

JHDIGXLPWYVAKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.